

# Application Notes and Protocols for DAPK Substrate Peptide TFA In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DAPK Substrate Peptide TFA

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# Topic: How to Use DAPK Substrate Peptide TFA In Vitro

# Audience: Researchers, scientists, and drug development professionals. Introduction and Application Notes

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (CaM)-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, primarily those leading to apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death).[1][2][3] As a crucial mediator of cell death induced by various stimuli such as interferon-gamma (IFN- $\gamma$ ), tumor necrosis factor-alpha (TNF- $\alpha$ ), and Fas ligand, DAPK1 has emerged as a significant target in cancer research and neurodegenerative diseases.[2][3][4]

The DAPK Substrate Peptide TFA is a synthetic peptide specifically designed as a substrate for DAPK family kinases.[5][6] Its sequence, Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe (KKRPQRRYSNVF), provides a specific target for DAPK's phosphorylation activity, making it an essential tool for the in vitro characterization of this kinase.[6] The peptide is supplied as a trifluoroacetic acid (TFA) salt, a common counterion resulting from the peptide synthesis and purification process.[7][8] While TFA can occasionally interfere with cell-based assays, it is generally considered acceptable for in vitro kinase assays.[7]



#### **Key Applications:**

- Measurement of DAPK Activity: Quantifying the catalytic activity of purified DAPK1 or DAPKcontaining cellular lysates.
- Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and Vmax for DAPK1.
- Inhibitor Screening: High-throughput screening (HTS) and characterization of potential DAPK1 inhibitors, including the determination of IC50 values.

# **Quantitative Data Summary**

The following table summarizes key quantitative parameters for **DAPK Substrate Peptide TFA** and selected DAPK1 inhibitors, providing a baseline for experimental design and data comparison.

Compound/Substra te	Parameter	Value	Notes
DAPK Substrate Peptide TFA	Km	9 μΜ	Michaelis constant for DAPK.[5][6][9][10]
Isonicotinamide derivative 4q	IC50	1.09 μΜ	A potent DAPK1 inhibitor lead compound.[2][11]
STK17A/B-IN-1	IC50	23 nM	A potent and selective inhibitor of STK17A, a DAPK family member.  [5]
CK156	IC50	182 nM	A highly selective DAPK inhibitor.[5]
DAPK1-IN-1	Kd	0.63 μΜ	Dissociation constant for DAPK1.[5]

# **DAPK1 Signaling Pathway Overview**



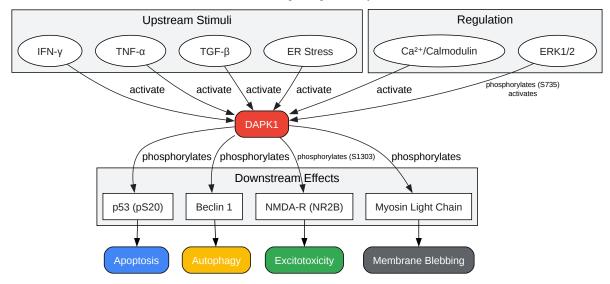
## Methodological & Application

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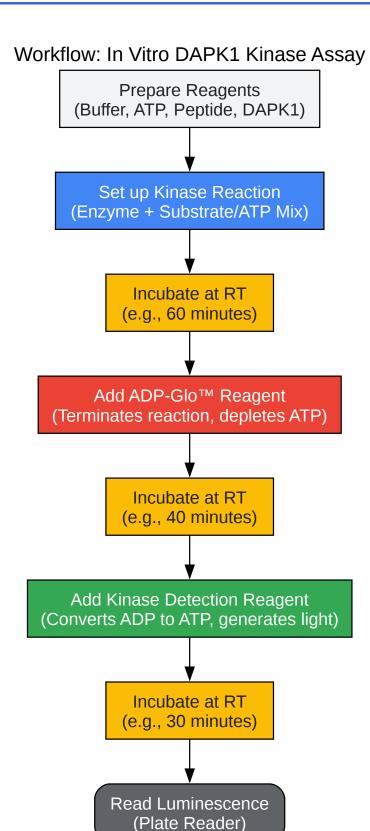
DAPK1 acts as a central node in stress-induced cell death pathways. It integrates signals from various upstream stimuli to phosphorylate a range of downstream targets, thereby executing apoptosis or autophagy.



#### DAPK1 Signaling Pathways

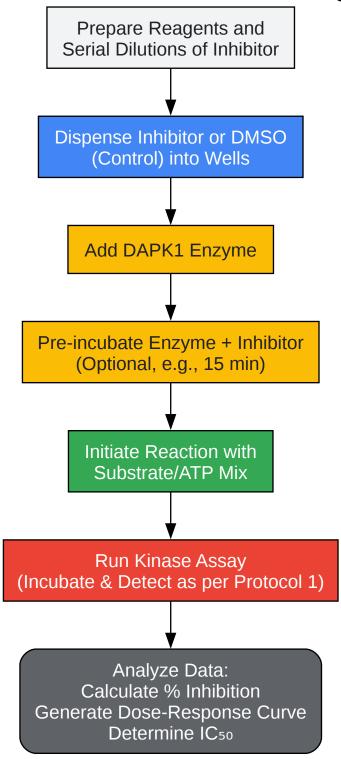








## Workflow: DAPK1 Inhibitor Screening



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Email: info@benchchem.com